4-Hydroxy-2-methylquinoline-6-carboxylic acid
Overview
Description
4-Hydroxy-2-methylquinoline-6-carboxylic acid is a quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the quinoline ring. It is a solid at room temperature and is used in various scientific research applications.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives often exert their effects by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. These factors include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common method involves the reaction of anthranilic acid derivatives . Another method utilizes copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . These methods typically require specific reaction conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts, such as montmorillonite K-10, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, hydroxylated quinolines, and methylated quinolines .
Scientific Research Applications
4-Hydroxy-2-methylquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-Hydroxy-2-methylquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 6-Ethyl-2-methylquinoline-3-carboxylic acid
- This compound ethyl ester
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
These compounds share similar quinoline structures but differ in the position and type of substituents on the quinoline ring. The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVASGAVWSKXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357874 | |
Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103853-88-9 | |
Record name | 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103853-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-methylquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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